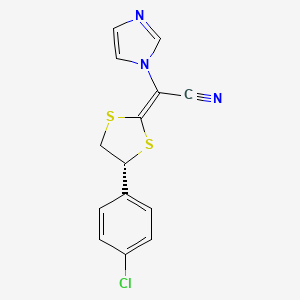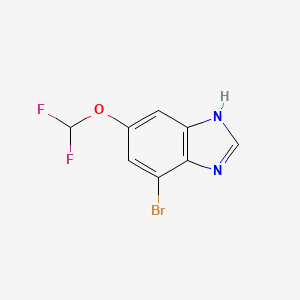![molecular formula C13H4F7NO3 B15292426 3-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-1,2-difluoro-4-nitrobenzene](/img/structure/B15292426.png)
3-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-1,2-difluoro-4-nitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-1,2-difluoro-4-nitrobenzene is a fluorinated aromatic compound. Fluorinated compounds are known for their unique chemical properties, which include high thermal stability, resistance to degradation, and significant biological activity. These properties make them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-1,2-difluoro-4-nitrobenzene typically involves multiple steps, including halogenation, nitration, and etherification reactions. The process begins with the halogenation of a suitable aromatic precursor to introduce fluorine atoms. This is followed by nitration to introduce the nitro group. Finally, an etherification reaction is carried out to attach the phenoxy group.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to improve yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
3-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-1,2-difluoro-4-nitrobenzene can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under suitable conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield aniline derivatives, while substitution reactions can introduce various functional groups into the aromatic ring.
Wissenschaftliche Forschungsanwendungen
3-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-1,2-difluoro-4-nitrobenzene has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Fluorinated compounds are often explored for their potential as pharmaceutical agents due to their stability and bioactivity.
Industry: It is used in the development of advanced materials with unique properties, such as high thermal stability and resistance to degradation.
Wirkmechanismus
The mechanism of action of 3-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-1,2-difluoro-4-nitrobenzene involves its interaction with specific molecular targets. The presence of multiple fluorine atoms enhances its ability to form strong interactions with biological molecules, potentially inhibiting or modifying their functions. The exact pathways and targets depend on the specific application and the structure of the derivatives used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,3-Difluoro-4-(trifluoromethyl)pyridine
- 4-(trifluoromethyl)phenol
- 4,5-Difluoro-2,2-bis(trifluoromethyl)-1,3-dioxolane
Uniqueness
3-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-1,2-difluoro-4-nitrobenzene is unique due to its specific arrangement of fluorine atoms and functional groups, which confer distinct chemical and biological properties. Its high degree of fluorination enhances its stability and reactivity, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C13H4F7NO3 |
|---|---|
Molekulargewicht |
355.16 g/mol |
IUPAC-Name |
3-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-1,2-difluoro-4-nitrobenzene |
InChI |
InChI=1S/C13H4F7NO3/c14-6-1-2-9(21(22)23)12(10(6)17)24-11-7(15)3-5(4-8(11)16)13(18,19)20/h1-4H |
InChI-Schlüssel |
MZLQOMNUCPQOSW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])OC2=C(C=C(C=C2F)C(F)(F)F)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


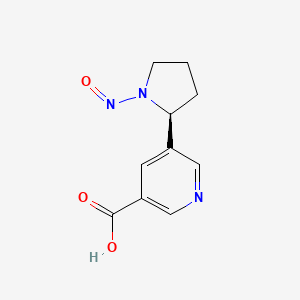
![4-[(2-Hydroxy-6-methylphenyl)methyl]-2-(methoxymethyl)-3-methyl-phenol](/img/structure/B15292357.png)
![3-chloro-5-[[[[(1,4-dihydro-6-methoxy-4-oxo-2-pyrimidinyl)amino]carbonyl]amino]sulfonyl]-1-methyl-1H-Pyrazole-4-carboxylic acid methyl ester](/img/structure/B15292362.png)
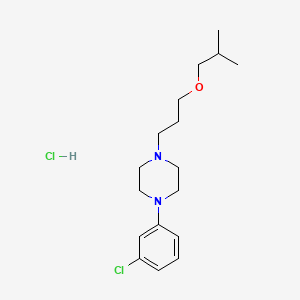
![5-Bromo-4-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-2-fluoroaniline](/img/structure/B15292367.png)
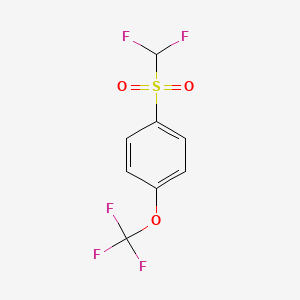
![(2S)-2-[2-[3-(hydroxymethyl)-9H-pyrido[3,4-b]indol-1-yl]ethylamino]-3-phenylpropanoic acid](/img/structure/B15292383.png)
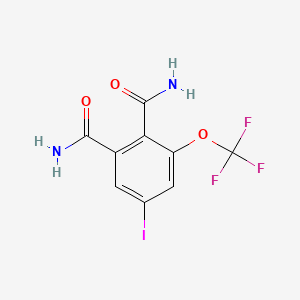
![N-[4-[(4-Aminophenyl)sulfonyl]phenyl]formamide](/img/structure/B15292394.png)
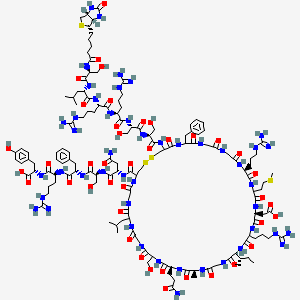
![[(4aR,8R,8aR)-2-(4-methoxyphenyl)-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy-tri(propan-2-yl)silane](/img/structure/B15292403.png)

